molecular formula C14H20N2O4 B7780124 [2-Hydroxyimino-2-(4-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester

[2-Hydroxyimino-2-(4-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester

Cat. No.: B7780124
M. Wt: 280.32 g/mol
InChI Key: CMIMEDYNRDOONE-FOWTUZBSSA-N
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Description

[2-Hydroxyimino-2-(4-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester is a chemical compound with a complex structure that includes a hydroxyimino group, a methoxyphenyl group, and a carbamic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Hydroxyimino-2-(4-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form 4-methoxybenzaldoxime. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[2-Hydroxyimino-2-(4-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitro group.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro derivative, while reduction can produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, [2-Hydroxyimino-2-(4-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme mechanisms or as a precursor for biologically active derivatives.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to determine their efficacy in treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of [2-Hydroxyimino-2-(4-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function. The overall effect of the compound depends on the specific biological context and the pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • [2-Hydroxyimino-2-(4-chloro-phenyl)-ethyl]-carbamic acid tert-butyl ester
  • [2-Hydroxyimino-2-(4-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester
  • [2-Hydroxyimino-2-(4-nitro-phenyl)-ethyl]-carbamic acid tert-butyl ester

Uniqueness

Compared to similar compounds, [2-Hydroxyimino-2-(4-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester is unique due to the presence of the methoxy group. This functional group can influence the compound’s reactivity and interactions with other molecules, making it distinct in terms of its chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[(2Z)-2-hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)15-9-12(16-18)10-5-7-11(19-4)8-6-10/h5-8,18H,9H2,1-4H3,(H,15,17)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIMEDYNRDOONE-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=NO)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C(=N\O)/C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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